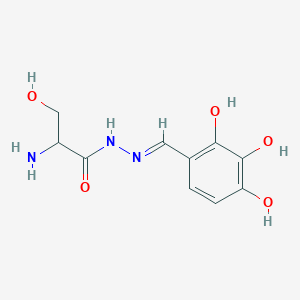
CSRM617
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CSRM617 is a selective small molecule inhibitor of the transcription factor ONECUT2, which is a master regulator of androgen receptor networks. This compound has shown significant potential in the treatment of metastatic castration-resistant prostate cancer by inducing apoptosis through the cleavage of Caspase-3 and poly (ADP-ribose) polymerase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CSRM617 involves the reaction of 2,3,4-trihydroxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with 2-amino-3-hydroxypropanoic acid under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
CSRM617 primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and neutral pH.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities .
Scientific Research Applications
CSRM617 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of ONECUT2 in various biochemical pathways.
Biology: Employed in cell culture studies to investigate its effects on cell growth and apoptosis.
Medicine: Explored as a potential therapeutic agent for prostate cancer and other cancers regulated by ONECUT2.
Industry: Utilized in the development of new drugs targeting transcription factors .
Mechanism of Action
CSRM617 exerts its effects by directly binding to the HOX domain of ONECUT2 with a dissociation constant (Kd) of 7.43 micromolar. This binding disrupts the interaction between ONECUT2 and its target genes, leading to the downregulation of genes involved in cell survival and proliferation. The compound induces apoptosis by increasing the levels of cleaved Caspase-3 and poly (ADP-ribose) polymerase .
Comparison with Similar Compounds
Similar Compounds
VERU-111: An orally active tubulin inhibitor with similar applications in cancer treatment.
Uniqueness of CSRM617
This compound is unique in its selective inhibition of ONECUT2, making it a valuable tool for studying the role of this transcription factor in cancer biology. Its ability to induce apoptosis specifically in cells expressing high levels of ONECUT2 sets it apart from other compounds .
Properties
CAS No. |
1848237-07-9 |
|---|---|
Molecular Formula |
C10H13N3O5 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-amino-3-hydroxy-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3- |
InChI Key |
ZYTUVQILDHABLA-BASWHVEKSA-N |
SMILES |
C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=N\NC(=O)C(CO)N)O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















